(+)-Propranolol glucuronide
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Overview
Description
(+)-Propranolol glucuronide is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. The glucuronide conjugate is formed through the process of glucuronidation, a major phase II metabolic pathway that enhances the solubility and excretion of drugs and their metabolites.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Propranolol glucuronide typically involves the enzymatic glucuronidation of propranolol using uridine 5’-diphospho-glucuronic acid (UDPGA) as the glucuronic acid donor. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A9 and UGT2B7 . The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial biotransformation or mammalian liver microsomes. Microbial biotransformation involves the use of genetically engineered microorganisms capable of expressing UGT enzymes . This method is scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (+)-Propranolol glucuronide primarily undergoes hydrolysis and transacylation reactions. Hydrolysis of the glucuronide conjugate can occur enzymatically or non-enzymatically, leading to the release of propranolol and glucuronic acid . Transacylation reactions involve the transfer of the glucuronic acid moiety to other nucleophilic centers, such as proteins or other small molecules .
Common Reagents and Conditions: Common reagents used in the hydrolysis of this compound include beta-glucuronidase enzymes and acidic or basic conditions . The hydrolysis reaction is typically carried out at elevated temperatures to increase the reaction rate.
Major Products Formed: The major products formed from the hydrolysis of this compound are propranolol and glucuronic acid . Transacylation reactions can result in the formation of various glucuronide conjugates with different nucleophiles.
Scientific Research Applications
(+)-Propranolol glucuronide has several scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism. It is used as a model compound to study the glucuronidation process and the role of UGT enzymes in drug metabolism . Additionally, it serves as a reference standard in analytical methods for the quantification of propranolol and its metabolites in biological samples .
In medicine, this compound is studied for its potential role in drug-drug interactions and its impact on the pharmacological activity of propranolol . It is also used in toxicological studies to assess the safety and efficacy of propranolol and related compounds .
Mechanism of Action
The mechanism of action of (+)-Propranolol glucuronide involves its formation through the glucuronidation of propranolol by UGT enzymes. This process enhances the solubility and excretion of propranolol, thereby reducing its bioavailability and pharmacological activity . The glucuronide conjugate itself is pharmacologically inactive and serves primarily as a means of drug detoxification and elimination .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (+)-Propranolol glucuronide include other beta-adrenergic receptor antagonist glucuronides, such as metoprolol glucuronide and atenolol glucuronide . These compounds share similar metabolic pathways and pharmacokinetic properties.
Uniqueness: this compound is unique in its formation from propranolol, a non-selective beta-adrenergic receptor antagonist with a broad range of clinical applications. Unlike selective beta-adrenergic receptor antagonists, propranolol and its glucuronide conjugate exhibit a wider spectrum of pharmacological effects, making them valuable in the treatment of various cardiovascular conditions .
Properties
CAS No. |
58657-79-7 |
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Molecular Formula |
C22H29NO8 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)/t14-,17+,18+,19-,20+,22-/m1/s1 |
InChI Key |
PCALHJGQCKATMK-CYCKLWOHSA-N |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
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